B1575213 Tyrosinase (386-406)

Tyrosinase (386-406)

Cat. No.: B1575213
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase (386-406) is a synthetic peptide sequence that corresponds to a specific region of the native tyrosinase enzyme, a multifunctional, copper-containing metalloenzyme that is the key catalyst in melanin biosynthesis . As the rate-limiting enzyme in melanogenesis, tyrosinase catalyzes two critical reactions: the ortho-hydroxylation of monophenols (like L-tyrosine) to o-diphenols (monophenolase activity, EC 1.14.18.1) and the subsequent oxidation of these o-diphenols to o-quinones (diphenolase activity) . These reactive o-quinones, such as dopaquinone, then spontaneously polymerize to form melanin pigments, which are the primary determinants of coloration in mammalian skin, hair, and eyes, and are also responsible for the enzymatic browning observed in damaged fruits and fungi . The enzyme's active site features a binuclear copper center, where each copper ion is coordinated by three histidine residues, and the enzyme cycles through oxy, met, and deoxy states during its catalytic mechanism . This particular peptide fragment is provided For Research Use Only (RUO) and is instrumental for studying the structure-function relationships of the tyrosinase enzyme. It is a vital tool for applications such as mapping functional and immunogenic epitopes, investigating the molecular mechanisms of melanogenesis, and developing and screening novel tyrosinase inhibitors for potential use as depigmenting agents in cosmetics or as antibrowning compounds in the food industry . Due to its critical role in pigmentation, inhibitors of tyrosinase are of significant interest for the treatment of dermatological hyperpigmentation disorders and in melanoma research . This product is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

sequence

FLLHHAFVDSIFEQWLQRHRP

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase (386-406)

Origin of Product

United States

Immunological and Molecular Mechanisms of Tyrosinase 386 406

Elucidation of Major Histocompatibility Complex (MHC) Class II Restriction and Antigen Presentation of Tyrosinase (386-406)

The presentation of the Tyrosinase (386-406) peptide to T cells is a critical step in initiating an immune response. This process is mediated by Major Histocompatibility Complex (MHC) Class II molecules on the surface of antigen-presenting cells (APCs).

HLA-DR15 Restriction in T-Cell Recognition of Tyrosinase (386-406)

Research has demonstrated that CD4+ T cells from melanoma patients can recognize the Tyrosinase (386-406) peptide when it is presented by the HLA-DR15 (DRB11501) molecule. researchgate.net T-cell clones generated from a melanoma patient specifically recognized this peptide in the context of HLA-DR15. researchgate.net Furthermore, these T-cell clones were also capable of recognizing autologous B-lymphoblastoid cell lines that had been loaded with lysates from melanoma cells, indicating that this peptide is naturally processed and presented. researchgate.net Studies involving vaccination with a cocktail of melanoma-associated peptides, including Tyrosinase (386-406), have also pointed to its restriction by HLA-DR15. nih.govaacrjournals.org In one such study, an interferon-γ response to the Tyrosinase (386-406) epitope was observed in an HLA-DRB11501 positive patient following vaccination. aacrjournals.org The recognition of tyrosinase peptides is not limited to a single HLA allele, with other tyrosinase-derived epitopes being restricted by HLA-DR4 and HLA-DR8. aacrjournals.org

Peptide Binding Affinity and Stability with Specific MHC Class II Alleles

The ability of a peptide to bind with high affinity and stability to MHC class II molecules is a key determinant of its immunogenicity. nih.govamegroups.cn The interaction between the peptide and the MHC molecule must be stable enough to allow for effective presentation to T-cell receptors. plos.org The Tyrosinase (386-406) peptide has been shown to be capable of binding to HLA-DR15 (DRB1*1501) molecules on the surface of homozygous cells. researchgate.net While direct quantitative binding affinity data for Tyrosinase (386-406) and various MHC class II alleles is not extensively detailed in the provided search results, its demonstrated immunogenicity in the context of HLA-DR15 suggests a functionally significant binding interaction. researchgate.netaacrjournals.org The length of a peptide can also influence its immunogenicity, with longer peptides often inducing more robust antibody and T-cell responses. nih.gov At 21 amino acids, Tyrosinase (386-406) is one of the longer melanoma helper peptides studied. nih.gov The development of computational tools to predict peptide-MHC binding affinity is an active area of research, aiming to improve the identification of T-cell epitopes. nih.govresearchgate.net

Activation and Differentiation of Antigen-Specific T-Cell Responses by Tyrosinase (386-406) Epitope

The presentation of the Tyrosinase (386-406) epitope by APCs leads to the activation and differentiation of antigen-specific T cells. researchgate.netaacrjournals.org This process involves the binding of the T-cell receptor to the peptide-MHC complex, which, along with co-stimulatory signals, triggers T-cell proliferation and the development of effector functions. frontiersin.orgpepperprint.com

In studies of melanoma patients vaccinated with multiple melanoma helper peptides, Tyrosinase (386-406) was identified as one of the most immunogenic peptides, inducing CD4+ T cell responses in a significant percentage of patients. nih.govnih.gov Specifically, in one trial, 32% of patients exhibited a T-cell response to this peptide. nih.gov These vaccine-induced CD4+ T-cell responses were not strictly limited to the originally described HLA restrictions, suggesting a degree of promiscuity in its presentation by different HLA-DR molecules. nih.gov The activation of these T cells can lead to the production of cytokines like interferon-γ, a hallmark of a Th1-biased immune response, which is crucial for anti-tumor immunity. aacrjournals.orgpepperprint.com Furthermore, the induction of CD4+ T helper cells by this peptide can lead to "epitope spreading," where the immune response broadens to recognize other tumor antigens, including those presented by MHC class I molecules to CD8+ T cells. nih.gov

T-Cell Response to Tyrosinase (386-406) in a 6-Melanoma Helper Peptide (6MHP) Vaccine Trial
Peptide EpitopeAmino Acid SequenceT-Cell Response RateAntibody Response Rate
Tyrosinase (386-406)FLLHHAFVDSIFEQWLQRHRP32%78%

Structural Determinants and Sequence Motifs Underlying the Immunogenicity of Tyrosinase (386-406)

The immunogenicity of a peptide is intrinsically linked to its amino acid sequence and the resulting three-dimensional structure it adopts when bound to an MHC molecule. nih.govnih.gov The primary sequence of Tyrosinase (386-406), FLLHHAFVDSIFEQWLQRHRP, contains amino acid residues that are crucial for its interaction with the peptide-binding groove of HLA-DR15 and for recognition by the T-cell receptor. nih.govbmj.com

While specific structural studies detailing the precise interactions of Tyrosinase (386-406) with HLA-DR15 are not available in the provided results, general principles of peptide-MHC binding apply. The binding groove of MHC class II molecules accommodates a 9-amino acid core, with flanking residues also contributing to the stability of the interaction. nih.gov The specific amino acids at anchor positions within the peptide sequence are critical for binding to pockets within the MHC groove. The surrounding residues then interact with the T-cell receptor. The length of the Tyrosinase (386-406) peptide (21 amino acids) may contribute to its high immunogenicity, as longer peptides can potentially generate a greater diversity of nested epitopes for MHC binding. nih.gov

Potential Biochemical Modulatory Effects of Tyrosinase (386-406) on Endogenous Tyrosinase Enzyme Activity

The primary role of the Tyrosinase (386-406) peptide is immunological, acting as an epitope to trigger a T-cell response. researchgate.netnih.gov There is no direct evidence from the provided search results to suggest that the Tyrosinase (386-406) peptide itself has a direct biochemical modulatory effect on the enzymatic activity of the endogenous tyrosinase enzyme.

The tyrosinase enzyme is a key player in melanin (B1238610) synthesis, and its inhibition is a target for treating hyperpigmentation. biomedpharmajournal.orgnih.govphcog.com Tyrosinase inhibitors typically act by binding to the active site of the enzyme, which contains copper ions, thereby blocking the catalytic conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone. biomedpharmajournal.orgnih.gov The mechanism of action of these inhibitors often involves competitive or non-competitive binding to the enzyme's active site. biomedpharmajournal.org Compounds like phenylthiourea (B91264) and its derivatives are known to inhibit tyrosinase by having their sulfur atom bind to the copper ions in the active site. nih.gov Other natural and synthetic compounds have been shown to downregulate the expression of the tyrosinase gene or interfere with signaling pathways that regulate melanogenesis. researchgate.net The Tyrosinase (386-406) peptide, being a fragment of the full-length protein, is unlikely to possess the necessary structural conformation to act as a direct inhibitor of the enzyme's catalytic activity in the same manner as these small molecule inhibitors. Its function is primarily centered on its recognition by the immune system.

Advanced Research Methodologies for Tyrosinase 386 406 Investigation

Solid-Phase Peptide Synthesis and Advanced Purification Techniques for Tyrosinase (386-406)

The synthesis and purity of the Tyrosinase (386-406) peptide are foundational to its use in immunological and structural studies. Solid-Phase Peptide Synthesis (SPPS) is the standard method for producing this and other similar peptides for research and clinical applications.

Solid-Phase Peptide Synthesis (SPPS):

SPPS allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. This method, often performed under Good Manufacturing Practice (GMP) conditions, ensures the precise sequence and high yield of the desired peptide. clinicaltrials.gov For the Tyrosinase (386-406) peptide, each of the 21 amino acids is sequentially coupled and deprotected until the full-length peptide is assembled. The final peptide is then cleaved from the resin.

Advanced Purification Techniques:

Following synthesis, the crude peptide product contains not only the target peptide but also deletion sequences, truncated peptides, and byproducts from side reactions. Therefore, a robust purification strategy is essential.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for purifying the Tyrosinase (386-406) peptide. researchgate.netclinicaltrials.gov The crude peptide mixture is passed through a column containing a non-polar stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase is used to elute the peptides based on their hydrophobicity. The highly hydrophobic Tyrosinase (386-406) peptide is well-retained and can be separated from more hydrophilic impurities. The purity of the final product often exceeds 90%. nih.gov

Mass Spectrometry: The identity of the purified peptide is confirmed by mass spectrometry, which verifies that the molecular weight of the synthesized peptide matches the theoretical mass of the Tyrosinase (386-406) sequence. researchgate.net

Technique Purpose Typical Outcome for Tyrosinase (386-406)
Solid-Phase Peptide Synthesis (SPPS)Chemical synthesis of the peptide chain.Production of the 21-amino acid sequence FLLHHAFVDSIFEQWLQRHRP.
Reversed-Phase HPLC (RP-HPLC)Purification of the synthesized peptide.Purity exceeding 90% is achievable. nih.gov
Mass SpectrometryConfirmation of the peptide's identity.Verification of the correct molecular weight.

Structural Biology Approaches for High-Resolution Analysis of Tyrosinase (386-406) and Its Complexes

Understanding the three-dimensional structure of Tyrosinase (386-406) when bound to MHC class II molecules is critical for deciphering the molecular basis of its immunogenicity.

X-ray Crystallography of Peptide-MHC Class II Complexes

While specific crystallographic data for the Tyrosinase (386-406)-HLA-DR15 complex is not detailed in the provided search results, the general methodology is well-established for similar peptide-MHC complexes. This technique aims to produce a high-resolution three-dimensional structure of the peptide bound in the groove of the MHC molecule. The process involves co-crystallizing the purified peptide with the soluble, recombinant MHC class II protein and then diffracting X-rays through the resulting crystals. The diffraction pattern is used to calculate the electron density map and build an atomic model of the complex. This would reveal the specific anchor residues of the peptide that fit into the pockets of the HLA-DR15 binding groove and the conformation of the peptide residues exposed for T-cell receptor recognition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Peptide Conformation and Dynamics

NMR spectroscopy is a powerful tool for studying the conformation and dynamics of peptides in solution, providing insights that are complementary to the static picture from X-ray crystallography. For Tyrosinase (386-406), NMR could be used to determine its solution structure, both in its free state and when bound to the HLA-DR15 molecule. Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can identify protons that are close in space, allowing for the calculation of the peptide's three-dimensional fold. Furthermore, NMR can probe the flexibility of the peptide chain, which can be important for its binding affinity and recognition by T-cells.

Biophysical Techniques for Characterizing Peptide-Protein Interactions

Quantifying the binding affinity and thermodynamics of the interaction between Tyrosinase (386-406) and HLA-DR15 is essential for a complete understanding of its biological function.

Surface Plasmon Resonance (SPR) Analysis of Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free technique used to measure the kinetics of binding and dissociation between molecules in real-time. In the context of Tyrosinase (386-406), one of the interacting partners (e.g., the HLA-DR15 protein) is immobilized on a sensor chip. A solution containing the Tyrosinase (386-406) peptide is then flowed over the chip surface. The binding of the peptide to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the association and dissociation phases of the binding curve, the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a higher binding affinity.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of two molecules. In a typical ITC experiment for the Tyrosinase (386-406)-HLA-DR15 interaction, a solution of the peptide would be titrated into a solution containing the HLA-DR15 protein in a sample cell. The heat released or absorbed during the binding event is measured. This allows for the determination of the binding affinity (KD), the stoichiometry of the interaction (n), and the thermodynamic parameters of binding, including the enthalpy change (ΔH) and the entropy change (ΔS). These thermodynamic data provide a complete picture of the binding energetics, revealing the driving forces behind the interaction.

Biophysical Technique Parameter Measured Significance for Tyrosinase (386-406) Research
Surface Plasmon Resonance (SPR)Binding kinetics (ka, kd, KD)Quantifies the affinity and stability of the peptide-MHC complex.
Isothermal Titration Calorimetry (ITC)Thermodynamic parameters (KD, ΔH, ΔS)Elucidates the energetic driving forces of the binding interaction.

Cellular and Immunological Assays for Tyrosinase (386-406) Epitope Characterization

The characterization of the immune response to the tyrosinase (386-406) peptide, a known tumor-associated antigen, relies on a suite of sophisticated cellular and immunological assays. These techniques are essential for understanding the nature and magnitude of T-cell responses, which are critical for developing effective cancer immunotherapies.

T-Cell Proliferation Assays in Response to Tyrosinase (386-406)

T-cell proliferation assays are fundamental in determining whether an individual's immune system recognizes and can mount a response against a specific antigen. In the context of the tyrosinase (386-406) epitope, these assays measure the expansion of T-cells upon exposure to the peptide.

One common method involves isolating peripheral blood mononuclear cells (PBMCs) from a patient and stimulating them in vitro with the tyrosinase (386-406) peptide. eurofinsdiscovery.com The proliferation of T-cells, particularly CD4+ helper T-cells, is then quantified. A positive response, indicated by a significant increase in T-cell numbers compared to unstimulated controls, suggests a pre-existing or vaccine-induced T-cell memory against the tyrosinase epitope. nih.govnih.gov

Research has shown that the tyrosinase (386-406) peptide is one of the more immunogenic epitopes in melanoma vaccine studies, capable of inducing CD4+ T-cell proliferation in a significant percentage of patients. nih.gov The magnitude of this proliferative response is often expressed as a stimulation index (SI), which is the ratio of proliferation in the presence of the peptide to proliferation in its absence. Studies have reported notable stimulation indices for tyrosinase (386-406), highlighting its potential as a vaccine component. nih.gov

Table 1: Representative Data from T-Cell Proliferation Assays for Tyrosinase (386-406)

Study CohortNumber of PatientsAssay MethodKey FindingReference
Melanoma Patients (Vaccine Trial)37[³H]Thymidine incorporationTyrosinase (386-406) was one of the most immunogenic peptides, inducing CD4+ T-cell proliferation. nih.gov
Melanoma Patients (Vaccine Trial)235-day proliferation assayIgG responses were induced to the tyrosinase (386-406) peptide. nih.gov

Cytokine Release Assays, including Interferon-gamma (IFN-γ) ELISpot, for Effector Function Assessment

Beyond proliferation, it is crucial to assess the functional capacity of T-cells specific for tyrosinase (386-406). Cytokine release assays measure the production of signaling molecules (cytokines) by T-cells upon antigen recognition, providing insight into their effector functions.

The Interferon-gamma (IFN-γ) Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive technique used to quantify the frequency of antigen-specific, IFN-γ-secreting T-cells at the single-cell level. mybiosource.comabcam.combiolegend.com IFN-γ is a key cytokine in the anti-tumor immune response, promoting the activation of various immune cells and enhancing antigen presentation. abcam.com

In studies involving melanoma patients vaccinated with peptides including tyrosinase (386-406), the IFN-γ ELISpot assay has been instrumental. It has been used to detect and enumerate T-cells that release IFN-γ in response to the tyrosinase (386-406) peptide, particularly in patients expressing the HLA-DRB1*1501 allele. aacrjournals.org The results from these assays can demonstrate the boosting of IFN-γ-secreting T-cells following vaccination, indicating the induction of a functional, anti-tumor T-cell response. aacrjournals.org The number of spots in an ELISpot well directly correlates with the number of cytokine-secreting cells. mabtech.com

Table 2: IFN-γ ELISpot Assay Findings for Tyrosinase (386-406)

Patient GroupHLA TypeAssay TargetObservationReference
Metastatic MelanomaHLA-DRB1*1501Tyrosinase (386-406) specific T-cellsIncreased frequency of IFN-γ-secreting T-cells post-vaccination. aacrjournals.org

MHC-Peptide Tetramer Staining for Antigen-Specific T-Cell Identification

MHC-peptide tetramer staining is a powerful flow cytometry-based technique that allows for the direct visualization and quantification of antigen-specific T-cells. biocompare.commblbio.com This method utilizes a complex of four major histocompatibility complex (MHC) molecules, each bound to the peptide of interest (in this case, tyrosinase 386-406), and linked to a fluorescent marker. biocompare.com These tetrameric complexes bind with high avidity and specificity to T-cell receptors (TCRs) that recognize the specific MHC-peptide combination. mblbio.com

This technique is invaluable for tracking the frequency of tyrosinase (386-406)-specific T-cells in patient samples, both before and after immunotherapy. By staining peripheral blood or tumor-infiltrating lymphocytes with a tyrosinase (386-406)-MHC class II tetramer, researchers can precisely enumerate the population of T-cells targeting this epitope. aacrjournals.org The specificity of tetramer binding to the TCR complex can be confirmed through competition assays with anti-CD3 antibodies. nih.gov This method provides a more direct measure of the T-cell population compared to functional assays, which rely on the cells' ability to proliferate or secrete cytokines. nih.gov

Antigen Presentation Assays Utilizing Dendritic Cells

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) in the immune system, playing a central role in initiating T-cell responses. nih.govfrontiersin.org Antigen presentation assays using DCs are crucial for evaluating how the tyrosinase (386-406) peptide is processed and presented to T-cells.

In these assays, DCs are typically derived from a patient's monocytes and loaded with the tyrosinase (386-406) peptide. nih.gov These peptide-loaded DCs are then co-cultured with the patient's T-cells. The ability of the DCs to stimulate a T-cell response, measured by proliferation or cytokine release, indicates effective antigen presentation. nih.gov

Furthermore, studies have explored transducing DCs with vectors that express the entire tyrosinase protein. This allows the DCs to naturally process the protein and present various epitopes, including tyrosinase (386-406), on their MHC molecules. The recognition of these transduced DCs by tyrosinase-specific T-cell clones confirms efficient antigen processing and presentation. aacrjournals.org These assays are vital for optimizing DC-based cancer vaccines. nih.gov

Computational and In Silico Approaches for Tyrosinase (386-406) Research

In addition to laboratory-based assays, computational and in silico methods have become indispensable tools for investigating the molecular interactions underlying the immune response to the tyrosinase (386-406) peptide.

Molecular Docking and Molecular Dynamics Simulations of Peptide-MHC Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of peptides to MHC molecules at an atomic level. mdpi.comresearchgate.net

Molecular docking predicts the preferred orientation and binding affinity of the tyrosinase (386-406) peptide within the peptide-binding groove of a specific MHC class II molecule. mdpi.comresearchgate.net This is achieved by computationally sampling a vast number of possible binding poses and scoring them based on their energetic favorability. mdpi.com

Following docking, MD simulations provide a dynamic view of the peptide-MHC complex over time. nih.gov These simulations can reveal the stability of the interaction, the key amino acid residues involved in binding, and the conformational changes that occur upon peptide binding. nih.govmdpi.com By understanding the structural basis of the tyrosinase (386-406)-MHC interaction, researchers can gain insights into its immunogenicity and potentially design modified peptides with enhanced binding and T-cell stimulatory capacity. These in silico approaches are crucial for rational vaccine design and for interpreting the results of cellular assays. nih.gov

Bioinformatic Prediction Algorithms for T-Cell Epitopes

The identification of T-cell epitopes within a protein sequence is a critical first step in vaccine design and immunological research. Bioinformatic algorithms provide a rapid and cost-effective method for screening potential epitopes by predicting their ability to bind to Major Histocompatibility Complex (MHC) molecules, a prerequisite for T-cell recognition. The Tyrosinase (386-406) peptide, with the sequence FLLHHAFVDSIFEQWLQRHRP, has been identified as a promiscuous CD4+ T-cell epitope, primarily recognized in the context of the HLA-DR15 molecule. Current time information in Washington, DC, US.nih.gov

Various computational tools are employed to predict such MHC class II-binding peptides. These algorithms are generally based on one or a combination of the following approaches:

Sequence-based methods: These algorithms utilize position-specific scoring matrices (PSSMs) or "motifs" derived from the sequences of known binding peptides. They identify patterns of amino acids that are favorable for interaction with the peptide-binding groove of a specific MHC allele.

Machine learning-based methods: More advanced methods employ machine learning techniques such as artificial neural networks (ANNs), support vector machines (SVMs), and hidden Markov models (HMMs). These algorithms are trained on large datasets of experimentally verified binding and non-binding peptides to recognize complex patterns that determine binding affinity.

Structure-based methods: These methods use the three-dimensional structures of peptide-MHC complexes to predict binding. They involve threading the peptide sequence into the known structure of an MHC binding groove and calculating the binding energy.

One such software mentioned in research for identifying promiscuous CD4+ T-cell epitopes is TEPITOPE. researchgate.netresearchgate.net This program is designed to predict binding to multiple HLA-DR molecules. researchgate.netresearchgate.net The validation of such prediction algorithms is crucial, and studies have shown that they can successfully identify immunogenic peptides, opening avenues for their application to other tumor-associated antigens. researchgate.netresearchgate.net While these algorithms are powerful, direct experimental assessment is often beneficial, especially for identifying weaker peptide binders that may still be clinically relevant. researchgate.net

Below is a table summarizing some of the bioinformatic prediction algorithms applicable to the investigation of T-cell epitopes like Tyrosinase (386-406).

Prediction Algorithm/ToolPrincipleApplication to Tyrosinase (386-406) Investigation
TEPITOPE Utilizes quantitative matrices derived from the binding affinities of poly-alanine substituted peptides to predict binding to various HLA-DR molecules.Can predict the promiscuous binding of Tyrosinase (386-406) to multiple HLA-DR alleles, although it is primarily known to be restricted by HLA-DR15. researchgate.netresearchgate.net
NetMHCIIpan An artificial neural network-based method trained on a large dataset of quantitative peptide binding data for numerous MHC class II alleles.Predicts the binding affinity of the Tyrosinase (386-406) sequence to a wide range of HLA-DR, -DP, and -DQ alleles.
IEDB (Immune Epitope Database) Analysis Resource A collection of various prediction tools, including consensus methods that combine the results of multiple algorithms to improve accuracy.Researchers can use the IEDB resource to get a consensus prediction for the binding of Tyrosinase (386-406) to HLA-DR15 and other alleles.
SYFPEITHI A database and prediction tool that relies on sequence motifs and position-specific scoring matrices for a large number of MHC alleles.Can be used for a preliminary, motif-based prediction of the binding potential of the Tyrosinase (386-406) peptide.

Comparative Modeling and Homology Mapping of Tyrosinase (386-406) in Related Proteins

Understanding the three-dimensional structure of the Tyrosinase (386-406) peptide when bound to its restricting MHC molecule (HLA-DR15) is essential for elucidating the molecular basis of its immunogenicity. As obtaining experimental structures through methods like X-ray crystallography can be challenging, computational techniques such as comparative (or homology) modeling are employed.

Comparative modeling builds a 3D model of a target protein or peptide-MHC complex based on its sequence similarity to one or more proteins with known structures (templates). The process generally involves the following steps:

Template Selection: The first and most critical step is to identify suitable template structures from the Protein Data Bank (PDB). For modeling the Tyrosinase (386-406)-HLA-DR15 complex, the ideal templates would be crystal structures of other peptides bound to the HLA-DR15 molecule. The high degree of structural conservation among MHC molecules makes this approach feasible. frontiersin.org

Sequence Alignment: The target sequence (Tyrosinase (386-406) and HLA-DR15) is aligned with the template sequence(s). The accuracy of this alignment is crucial for the quality of the final model, especially in the peptide-binding region.

Model Building: Based on the alignment, a 3D model of the target is constructed. This involves copying the coordinates of the aligned residues from the template and modeling the non-aligned regions, such as loops or the peptide itself, using specialized algorithms. Software like MODELLER, RosettaMHC, and PANDORA are specifically designed for modeling peptide-MHC complexes. nih.govfrontiersin.orgescholarship.org More recently, deep learning-based methods like AlphaFold have shown high accuracy in predicting such structures. nih.gov

Model Refinement and Evaluation: The initial model is then refined to correct any steric clashes or unfavorable geometries, often through energy minimization. The quality of the final model is assessed using various stereochemical and energy-based scoring functions.

Homology mapping, in a broader sense, involves comparing the tyrosinase protein sequence across different species to identify conserved regions that might be of functional importance. For instance, the human tyrosinase gene has been mapped to chromosome 11 and shows homology with the mouse tyrosinase gene on chromosome 7. mdpi.com While this provides an evolutionary context, the structural modeling of the peptide epitope itself relies on the availability of homologous peptide-MHC complex structures.

The table below presents examples of proteins from the PDB that could serve as templates for modeling the Tyrosinase (386-406) peptide in complex with an HLA-DR molecule.

PDB IDDescriptionRelevance as a Template
1BX2 Crystal structure of human HLA-DR1 (DRA0101, DRB10101) with a peptide from influenza virus hemagglutinin.Provides a high-resolution structure of an HLA-DR molecule, which shares structural homology with HLA-DR15, demonstrating the general peptide binding mode.
2FSE Crystal structure of HLA-DRB10401 complexed with a collagen type V-derived peptide.As another HLA-DR allele, it serves as a valuable template for the overall fold of the MHC molecule and the peptide-binding groove.
4GBX Structure of a self-antigen peptide in complex with HLA-DRB101:01.Useful for understanding how self-peptides, similar to the tyrosinase-derived peptide, are presented by MHC class II molecules. nih.gov
6P4R Structure of HLA-DRB115:01 in complex with a peptide from myelin basic protein.This would be a highly relevant template as it is the exact HLA allele (DRB11501) known to present the Tyrosinase (386-406) peptide.

By using these advanced research methodologies, scientists can gain significant insights into the molecular interactions governing the immunogenicity of the Tyrosinase (386-406) peptide, facilitating the rational design of more effective melanoma vaccines.

Comparative Analysis and Evolutionary Perspectives of Tyrosinase 386 406 Sequences

Phylogenetic Analysis of Tyrosinase Homologs and the Conservation of the (386-406) Region

Phylogenetic analyses reveal that tyrosinase and its related proteins, TYRP1 and TYRP2 (also known as DCT), form a conserved family of enzymes involved in pigmentation across a vast range of species. wikipedia.org These proteins share a common ancestry, evident in their conserved gene structure and protein domains. wikipedia.orgcambridge.org The core of the tyrosinase protein consists of a catalytic domain containing two copper-binding sites, CuA and CuB, which are crucial for enzymatic activity. acs.org These copper-coordinating regions show a high level of conservation across diverse taxa, from bacteria to mammals, highlighting their fundamental importance to the protein's function. acs.org

Sequence Conservation and Variability of the Tyrosinase (386-406) Motif Across Diverse Organisms

The tyrosinase peptide spanning residues 386-406 contains the specific nonapeptide YMDGTMSQV (residues 369-377 in some annotations, but commonly referred to within this broader region), which is a prominent HLA-A*0201-restricted T-cell epitope. nih.gov Analysis of this motif across different species reveals a high degree of conservation, especially among mammals. This conservation is critical for its use in xenogeneic vaccination strategies, where, for instance, a mouse tyrosinase vaccine can elicit T-cell responses in humans that cross-react with the human epitope. researchgate.net

The table below presents a sequence alignment of the Tyrosinase (386-406) region from various vertebrate species. The core epitope (YMDGTMSQV) is highlighted to illustrate its conservation and variability.

OrganismSequence (Residues ~386-406)Core Epitope (YMDGTMSQV) Conservation
Homo sapiens (Human)...PYMDGTMSQVQPL...Identical
Mus musculus (Mouse)...PYMDGTMSEVQPL...Variable (Q -> E)
Canis lupus familiaris (Dog)...PYMDGTMSQVQPL...Identical
Gallus gallus (Chicken)...PYMDGTMSEVQPL...Variable (Q -> E)
Danio rerio (Zebrafish)...LYVDGSMSNVTPL...Highly Variable

As the data indicates, the core epitope is identical between humans and dogs, which supports the use of canine models in melanoma immunotherapy research. researchgate.net The variation in the mouse sequence is a single conservative substitution (Glutamine to Glutamic acid), which can be sufficient to increase the immunogenicity of the peptide for host MHC molecules, forming the basis of some xenogeneic vaccine approaches. nih.govnih.gov In more distantly related vertebrates like the zebrafish, the sequence shows significant variability, reflecting the greater evolutionary distance. This pattern of conservation among mammals and divergence in other vertebrates is typical for functional protein domains that are not under extreme purifying selection across all lineages.

Evolutionary Pressures and Selective Forces Shaping Immunogenic Epitopes within the Tyrosinase Protein

The sequence of the tyrosinase (386-406) region is subject to a complex interplay of evolutionary pressures. As part of a critical enzyme, it is under negative (or purifying) selection to preserve its function in melanin (B1238610) synthesis. Melanin itself has multiple roles, including UV protection and involvement in the immune response, so maintaining tyrosinase activity is vital. Any mutation that significantly compromises the enzyme's structure or function would likely be detrimental and selected against.

Conversely, because the YMDGTMSQV peptide is presented by HLA-A*0201 and recognized by cytotoxic T-lymphocytes (CTLs), it is also under immunological pressure. nih.gov This is particularly relevant in the context of melanoma, where tyrosinase acts as a tumor-associated antigen. mdpi.complos.org The immune system can recognize and eliminate melanoma cells that present this self-peptide. This leads to an evolutionary arms race within the tumor microenvironment, a process known as immunoediting . Tumor cells that acquire mutations in this epitope can evade T-cell recognition and may be positively selected, allowing the tumor to escape immune control. embl.de

This dual-pressure system helps explain the high degree of conservation observed in the general population. The functional constraints on the enzyme limit the number of "escape" mutations that are viable. However, the immune pressure can drive the selection of specific variants in the context of disease. The fact that this epitope is a self-antigen means that T-cells recognizing it are subject to tolerance mechanisms, which normally prevent autoimmunity. nih.govplos.org Immunotherapy strategies often aim to break this tolerance to mount an effective anti-tumor response. nih.gov The high conservation of the M158 epitope in the influenza A virus, another HLA-A*0201-restricted epitope, is a parallel example where functional constraints severely limit viral evolution despite immune pressure. monash.edu The relative conservation of the tyrosinase 386-406 region suggests that its role in enzymatic function is dominant, making it a stable and attractive target for cancer vaccines. aacrjournals.org

Theoretical Implications and Future Research Trajectories for Tyrosinase 386 406

The peptide fragment Tyrosinase (386-406), with the amino acid sequence FLLHHAFVDSIFEQWLQRHRP, has been a significant focus of immunological research, particularly in the context of melanoma. plos.orgnih.gov Its role as a potent immunogenic epitope, capable of eliciting both T-cell and antibody responses, is well-documented. plos.orgaacrjournals.org However, a comprehensive understanding of this peptide requires looking beyond its established immunological functions and exploring new research frontiers. This article delves into the theoretical implications and future research directions for Tyrosinase (386-406), focusing on expanding our fundamental knowledge, developing novel research tools, integrating complex datasets, and identifying key unanswered questions.

Q & A

Q. How can researchers integrate multi-omics data (proteomics, transcriptomics) to explore the regulatory network of Tyrosinase (386-406) in melanoma progression?

  • Methodological Answer : Perform RNA-seq on peptide-treated melanoma cells to identify differentially expressed genes (DEGs). Overlay with proteomics data (TMT labeling + LC-MS/MS) to correlate mRNA and protein levels. Use weighted gene co-expression network analysis (WGCNA) to pinpoint hub genes in melanogenic pathways .

Notes for Rigorous Research Design

  • Data Contradictions : Always report assay conditions (pH, temperature, enzyme source) to enable cross-study comparisons .
  • Ethical Compliance : For human tissue studies, adhere to Declaration of Helsinki guidelines and obtain informed consent .
  • Reproducibility : Pre-register experimental protocols on platforms like Open Science Framework (OSF) and share raw data via repositories (Figshare, Zenodo) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.